2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride
Overview
Description
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-tert-butylphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-tert-butylphenyl ethane+ClSO3H→2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Reaction: Mixing the reactants in a reactor under controlled temperature and pressure.
Purification: Removing impurities through distillation or recrystallization.
Quality Control: Analyzing the final product to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids such as AlCl3 or FeCl3 may be used to facilitate certain reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanesulfonyl chloride
- 4-tert-Butylbenzenesulfonyl chloride
- Phenylethanesulfonyl chloride
Uniqueness
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules where controlled reactivity is desired .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)ethanesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNRZFNTXVCQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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